molecular formula C12H10F2O B11898001 2-(Difluoromethoxy)-6-methylnaphthalene

2-(Difluoromethoxy)-6-methylnaphthalene

Cat. No.: B11898001
M. Wt: 208.20 g/mol
InChI Key: YKSVEKZNMBSIKA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 6-methylnaphthalene with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

2-(Difluoromethoxy)-6-methylnaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-6-methylnaphthalene
  • 2-(Methoxy)-6-methylnaphthalene
  • 2-(Difluoromethoxy)-naphthalene

Uniqueness

2-(Difluoromethoxy)-6-methylnaphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-2-3-10-7-11(15-12(13)14)5-4-9(10)6-8/h2-7,12H,1H3

InChI Key

YKSVEKZNMBSIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)OC(F)F

Origin of Product

United States

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